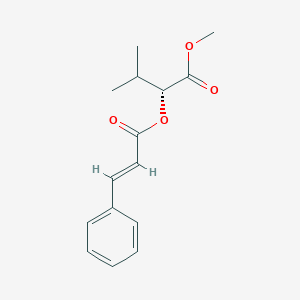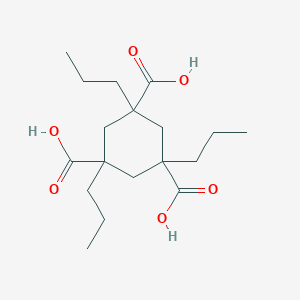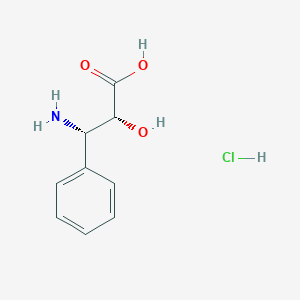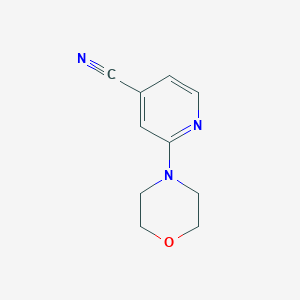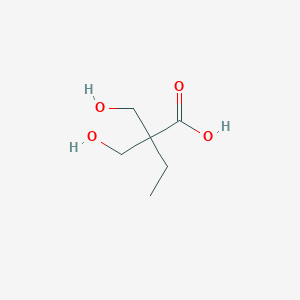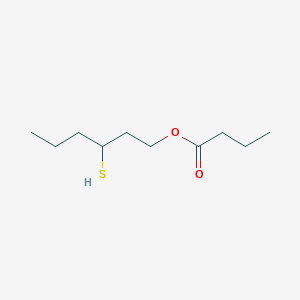
2'-F-2,N6-dimethyl-ddA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-F-2,N6-dimethyl-ddA is a synthetic nucleoside analog This compound is structurally related to adenine and is characterized by the presence of a fluorine atom at the 2’ position and the absence of hydroxyl groups at the 2’ and 3’ positions of the sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2'-F-2,N6-dimethyl-ddA typically involves the following steps:
Glycosylation Reaction: The starting material, 2,N6-dimethyladenine, undergoes a glycosylation reaction with a protected sugar derivative that has a fluorine atom at the 2’ position.
Deprotection: The protected sugar moiety is then deprotected under acidic or basic conditions to yield the desired nucleoside analog.
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions followed by efficient purification processes to ensure high yield and purity. The use of automated synthesis and purification systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2'-F-2,N6-dimethyl-ddA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the nucleoside analog.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of analogs.
Scientific Research Applications
2'-F-2,N6-dimethyl-ddA has several scientific research applications:
Antiviral Research: The compound has shown potential as an antiviral agent, particularly against viruses that rely on nucleoside analogs for replication inhibition.
Anticancer Research: Its structural similarity to natural nucleosides allows it to be incorporated into DNA, leading to the disruption of DNA synthesis in cancer cells.
Biochemical Studies: The compound is used in studies to understand the mechanisms of nucleoside analogs and their interactions with enzymes involved in DNA and RNA synthesis.
Mechanism of Action
The mechanism of action of 2'-F-2,N6-dimethyl-ddA involves its incorporation into DNA or RNA, leading to chain termination or the introduction of mutations. The fluorine atom at the 2’ position enhances its stability and resistance to enzymatic degradation. The compound targets viral polymerases and cellular DNA polymerases, disrupting the replication process and inhibiting the proliferation of viruses or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine
- 9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl-9H-purine-6-amine
- 9-(2-Fluoro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-8-methyl-9H-purine-6-amine
Uniqueness
2'-F-2,N6-dimethyl-ddA is unique due to its specific structural modifications, including the presence of a fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions. These modifications confer enhanced stability and resistance to enzymatic degradation, making it a valuable compound for antiviral and anticancer research.
Properties
CAS No. |
132722-92-0 |
|---|---|
Molecular Formula |
C12H16FN5O2 |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
[(2S,4S,5R)-4-fluoro-5-[2-methyl-6-(methylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H16FN5O2/c1-6-16-10(14-2)9-11(17-6)18(5-15-9)12-8(13)3-7(4-19)20-12/h5,7-8,12,19H,3-4H2,1-2H3,(H,14,16,17)/t7-,8-,12+/m0/s1 |
InChI Key |
JGGATLHBDCQYHB-YVZVNANGSA-N |
SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)NC |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C[C@H](O3)CO)F)NC |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)NC |
Key on ui other cas no. |
132722-92-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


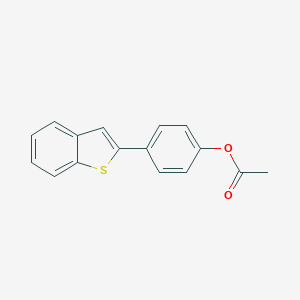
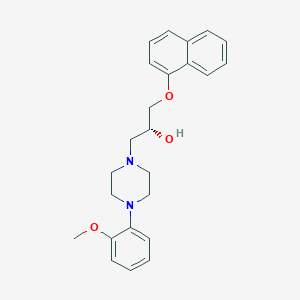
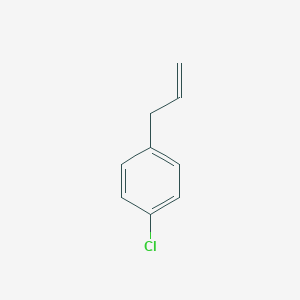
![3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B159907.png)
